molecular formula C16H14N2O3S B5872355 (2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5872355
M. Wt: 314.4 g/mol
InChI Key: FRTXVWXQZRDMMN-BQYQJAHWSA-N
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Description

The compound (2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is an organic molecule that features a combination of aromatic and heterocyclic structures It is characterized by the presence of a furan ring, a thioamide group, and an enamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamine Linkage: The initial step involves the reaction of furan-2-carbaldehyde with an appropriate amine to form the enamine intermediate.

    Thioamide Formation: The enamine intermediate is then reacted with a thioamide precursor, such as thioacetic acid, under suitable conditions to form the thioamide linkage.

    Acylation: The final step involves the acylation of the thioamide with 3-acetylphenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thioamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with antimicrobial properties.

    Domiphen Bromide: Known for its use as a disinfectant and antiseptic.

Uniqueness

(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide: is unique due to its combination of a furan ring and a thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11(19)12-4-2-5-13(10-12)17-16(22)18-15(20)8-7-14-6-3-9-21-14/h2-10H,1H3,(H2,17,18,20,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTXVWXQZRDMMN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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